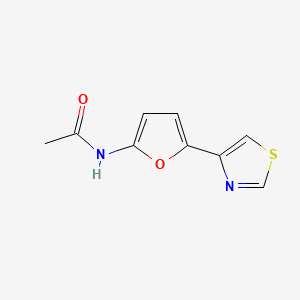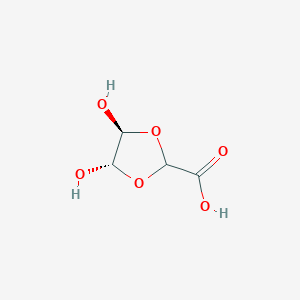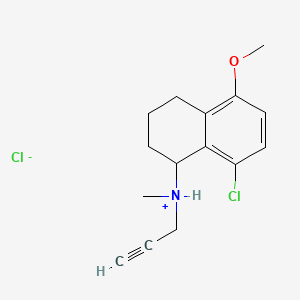
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthylamine core, a tetrahydro ring, and several functional groups such as chloro, methoxy, and propynyl.
Vorbereitungsmethoden
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the naphthylamine core, followed by the introduction of the tetrahydro ring and the functional groups. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-(2-propynyl)-, hydrochloride stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include:
1-Naphthylamine derivatives: These compounds share the naphthylamine core but differ in their functional groups and overall structure.
Tetrahydro derivatives: Compounds with a tetrahydro ring and various substituents.
Chloro and methoxy derivatives: Compounds containing chloro and methoxy groups, which may have similar chemical reactivity but different biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64037-79-2 |
|---|---|
Molekularformel |
C15H19Cl2NO |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methyl-prop-2-ynylazanium;chloride |
InChI |
InChI=1S/C15H18ClNO.ClH/c1-4-10-17(2)13-7-5-6-11-14(18-3)9-8-12(16)15(11)13;/h1,8-9,13H,5-7,10H2,2-3H3;1H |
InChI-Schlüssel |
XZJXITQTLJLCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CC#C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


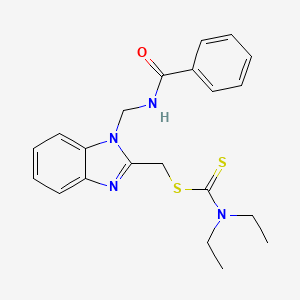
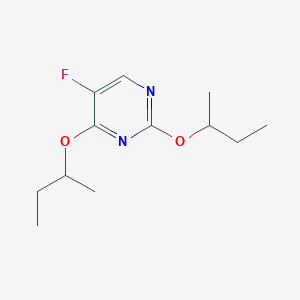
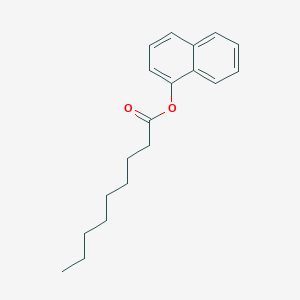
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
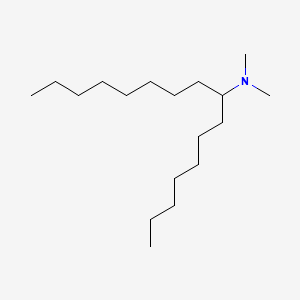
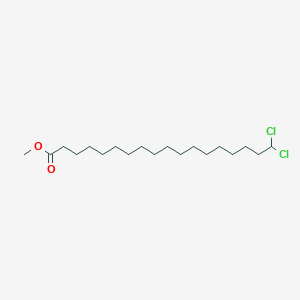
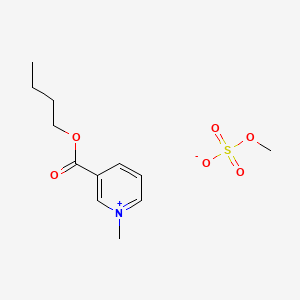
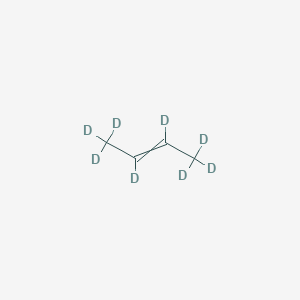
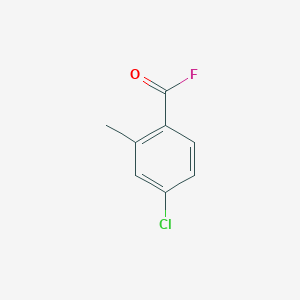
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
